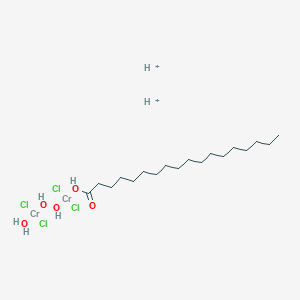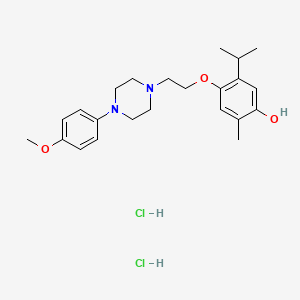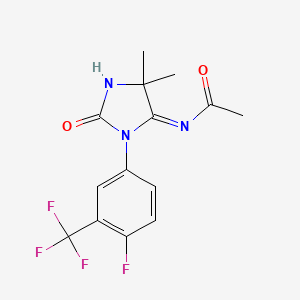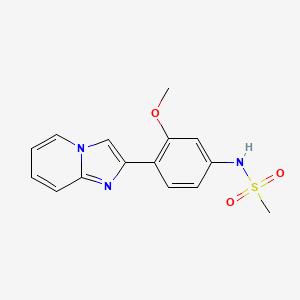
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether is an organic compound that belongs to the class of ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between phenol and an appropriate halide.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be added via a Friedel-Crafts alkylation reaction using fluorobenzyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using chlorobenzyl chloride.
Ether Formation: The final step involves the formation of the ether linkage through a Williamson ether synthesis, where the phenoxy group reacts with the chlorophenylbutyl group in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactors and the use of advanced catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Sodium hydride (NaH), alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(2’-fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(4’-fluorobenzyloxy)phenylboronic acid
Uniqueness
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
| 83492-96-0 | |
Formule moléculaire |
C23H22ClFO2 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
4-[2-(4-chlorophenyl)butoxymethyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C23H22ClFO2/c1-2-18(19-9-11-20(24)12-10-19)16-26-15-17-8-13-22(25)23(14-17)27-21-6-4-3-5-7-21/h3-14,18H,2,15-16H2,1H3 |
Clé InChI |
LCHQMXPNDZIEGL-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






